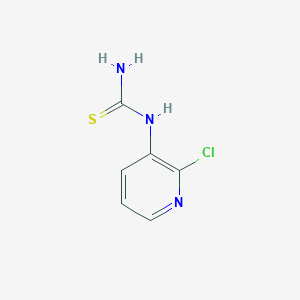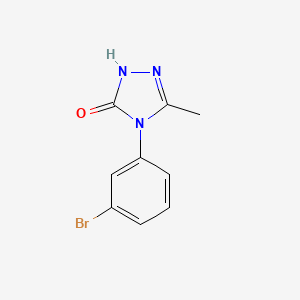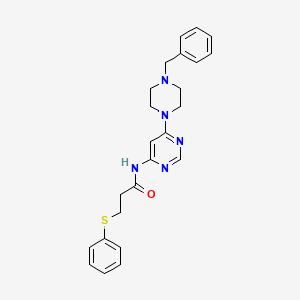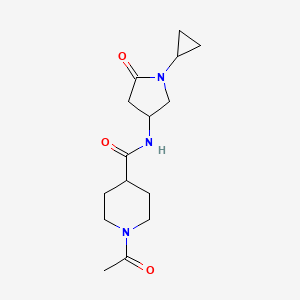
(2-Chloropyridin-3-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the class of thioureas , which contain the >NCSN< moiety. Thioureas have garnered significant attention due to their diverse applications in various fields, including synthetic chemistry, materials science, and technology. These compounds exhibit a wide range of biological activities, such as antitumor, enzyme inhibition, antibacterial, antifungal, and antimalarial effects. Additionally, they find use as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .
2.
Synthesis Analysis
The synthesis of (2-Chloropyridin-3-yl)thiourea involves the reaction of 2-chloropyridine-3-carbonyl chloride with ammonium thiocyanate . The resulting product is the desired compound. Researchers have explored various synthetic routes to obtain thioureas, and their coordination complexes with metal ions have also been investigated .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Thiourea Derivatives
Novel thiourea derivatives including (2-Chloropyridin-3-yl)thiourea have been synthesized and characterized using various techniques such as elemental analysis, FTIR, 1H-NMR, and HR-MS methods. These studies offer insights into the structural aspects of these compounds (Yeşilkaynak et al., 2016) (Yeşilkaynak et al., 2017).
Characterization of Metal Complexes
The coordination of these thiourea derivatives with metals like Co(II), Ni(II), and Cu(II) has been studied, providing valuable information about their potential applications in various fields (Yeşilkaynak et al., 2016) (Yeşilkaynak et al., 2017).
Biological Activities
Antioxidant Properties
These compounds have been screened for their antioxidant activities using DPPH and ABTS assays, highlighting their potential as antioxidants (Yeşilkaynak et al., 2016) (Yeşilkaynak et al., 2017).
Antifungal and Antibacterial Activities
Certain derivatives have exhibited significant antifungal and antibacterial activities, indicating their potential in pharmaceutical applications (Narayana et al., 2007).
Chemical Reactions and Structures
Thiazole Synthesis
These compounds participate in chemical reactions leading to the synthesis of trisubstituted thiazoles, which are important in various chemical and pharmaceutical industries (Count & Jarvis, 1977).
Molecular Structure Determination
The molecular structures of these compounds have been determined, providing detailed insights into their chemical properties and potential applications (Ding et al., 2009).
Other Applications
Corrosion Inhibition
Some derivatives have been studied for their effectiveness as corrosion inhibitors, especially for metals in acidic mediums, which is significant for industrial applications (Zhang et al., 2018).
Cycloaddition Reactions
Involvement in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, leading to the formation of various useful compounds (Moreno et al., 1990).
Propiedades
IUPAC Name |
(2-chloropyridin-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3S/c7-5-4(10-6(8)11)2-1-3-9-5/h1-3H,(H3,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJNGYQGIRFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide](/img/structure/B2524047.png)


![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2524051.png)
![Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2524052.png)



![2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B2524059.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2524060.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524063.png)
